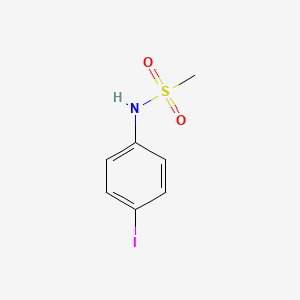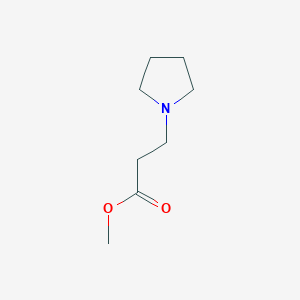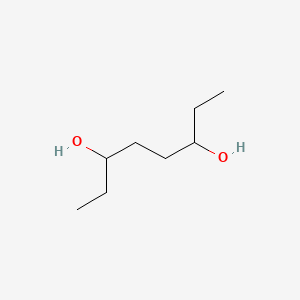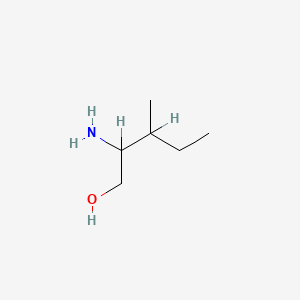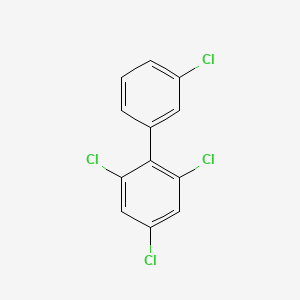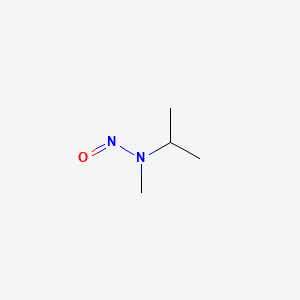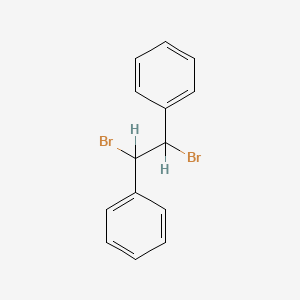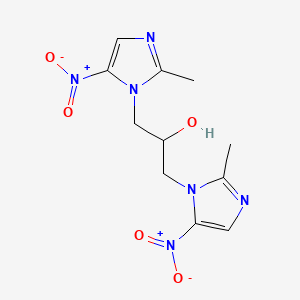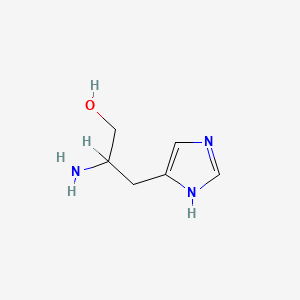
Histidinol
説明
Histidinol is a non-proteinogenic amino alcohol that is used in various scientific research applications. It is an important intermediate in the biosynthesis of histidine in microorganisms and plants. Histidinol has a wide range of applications in the field of biochemistry and molecular biology.
科学的研究の応用
Inhibition of Protein Synthesis
Histidinol has been identified as a potent inhibitor of protein synthesis in various cell types. It acts by competitively inhibiting the attachment of histidine to its tRNA, affecting polyribosomal structure and function. This action is observed in normal human fibroblasts and HeLa cells, leading to a decrease in the rate of polypeptide-chain initiation (Austin, 1976).
Impact on Cancer Cells
Histidinol exhibits unique properties in cancer research. It has been shown to enhance the cytotoxicity of tumor cells to chemotherapy while protecting normal stem cells. This differential effect is attributed to its competition at intracellular histamine receptors, affecting DNA and protein synthesis in both normal and malignant cells (Brandes, LaBella, & Warrington, 1991).
Role in Gene Transfer Studies
Histidinol is used as a marker in gene transfer studies in mammalian cells. By expressing the hisD gene, which encodes histidinol dehydrogenase, mammalian cells can survive in media lacking histidine but containing histidinol. This unique selection method is beneficial for monitoring gene transfer (Hartman & Mulligan, 1988).
Therapeutic Index of Antineoplastic Drugs
Histidinol has demonstrated potential in increasing the therapeutic index of antineoplastic drugs. It can protect murine bone marrow progenitors from the effects of chemotherapy while enhancing the antitumor activity of drugs like doxorubicin and fluorouracil in murine models (Warrington & Fang, 1982).
Modulation of Tumor Cell Vulnerability
L-Histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs, demonstrating a dose- and time-dependent enhancement of drug toxicity for tumor cells (Warrington, Cheng, Zhang, & Fang, 1993).
Plant Histidine Biosynthesis
Histidinol is involved in plant histidine biosynthesis. Research has identified its role in Arabidopsis, where it functions as a histidinol-phosphate phosphatase in the pathway of histidine biosynthesis (Petersen et al., 2009).
作用機序
Target of Action
Histidinol primarily targets two enzymes: Histidinol dehydrogenase and Histidine-tRNA ligase . These enzymes play crucial roles in the biosynthesis of the amino acid histidine and protein synthesis respectively .
Mode of Action
Histidinol dehydrogenase catalyzes the sequential NAD-dependent oxidations of L-histidinol to L-histidinaldehyde and then to L-histidine . This reaction is a key step in the biosynthesis of histidine . On the other hand, Histidine-tRNA ligase is involved in protein synthesis .
Biochemical Pathways
Histidinol is involved in the histidine biosynthesis pathway . This pathway consists of several enzymatic steps that convert 5-phosphoribosyl-1-pyrophosphate to L-histidine . Histidinol phosphate aminotransferase catalyzes a transamination between imidazoleacetol phosphate and glutamate, leading to the production of histidinol phosphate . This compound is then subject to a specific histidinol phosphatase, which forms a bifunctional enzyme with imidazoleglycerol phosphate dehydratase .
Pharmacokinetics
One study indicated a rapid clearance of l-histidinol following a bolus dose (250 mg/kg ip), with a peak plasma concentration of 200 µg/ml (14 mM), and a β phase half-life of 126 min . The maximum tolerable plasma steady-state concentrations with a 24-hour infusion (2000 mg/kg/24 h) were no greater than 25 µg/ml (0.18 mM) .
Result of Action
The action of Histidinol results in the production of L-histidine, an essential amino acid . This amino acid plays a critical role in protein synthesis and is required for plant growth and development . Moreover, histidine is found abundantly in hemoglobin and has been used in the treatment of rheumatoid arthritis, allergic diseases, ulcers, and anemia .
Action Environment
The action of Histidinol can be influenced by various environmental factors. For instance, the activity of the enzyme Histidinol dehydrogenase can be modulated in vivo. The in vitro inhibition by histidine is enhanced by AMP, ADP, and guanosine-5′-diphosphate-3′-diphosphate (ppGpp) . Furthermore, the effectiveness of Histidinol can be improved by histidine degradation .
特性
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQISRDCJNBUVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880033 | |
| Record name | Histidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Histidinol | |
CAS RN |
501-28-0 | |
| Record name | Histidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of histidinol?
A1: Histidinol primarily inhibits histidyl-tRNA synthetase, an enzyme crucial for charging tRNA with histidine, thereby disrupting protein synthesis. [, ]
Q2: How does histidinol's inhibition of protein synthesis differ in normal and tumor cells?
A2: Research suggests that histidinol induces a G0-like arrest in normal cells, essentially pausing their cell cycle. Conversely, many tumor cells continue to cycle in the presence of histidinol, becoming more susceptible to cycle-dependent anticancer drugs. [, ]
Q3: Does histidinol affect any other cellular processes?
A3: Beyond protein synthesis, research suggests histidinol may act as an intracellular histamine antagonist, potentially influencing cell proliferation and eicosanoid metabolism. [, ] Histidinol has also been shown to inhibit RNA and DNA synthesis in certain tumor cells. []
Q4: What is the molecular formula and weight of histidinol?
A4: Histidinol has a molecular formula of C6H11N3O2 and a molecular weight of 157.17 g/mol.
Q5: Is there spectroscopic data available for histidinol?
A5: While specific spectroscopic data wasn't provided in these papers, histidinol's structure can be characterized using techniques like NMR and mass spectrometry.
Q6: What is the role of histidinol in histidine biosynthesis?
A6: Histidinol is an intermediate in histidine biosynthesis. Histidinol dehydrogenase (HDH), a key enzyme in this pathway, catalyzes the two-step oxidation of histidinol to histidine. [, , , , ]
Q7: Can microorganisms utilize histidinol?
A7: Yes, certain microorganisms can utilize histidinol as a source of histidine. For instance, some Brevibacterium flavum strains can produce L-histidine from L-histidinol. []
Q8: Are there mutations affecting histidinol utilization?
A8: Yes, mutations in genes encoding enzymes involved in histidine biosynthesis, such as histidinol dehydrogenase, can impair histidinol utilization. This can lead to histidine auxotrophy in microorganisms and impact symbiotic relationships in plants. [, , ]
Q9: Have computational methods been used to study histidinol?
A9: Yes, computational modeling has been employed to design and study isoindole derivatives as potential inhibitors of histidinol dehydrogenase. These studies involved conformational analysis, QSAR property prediction, and docking simulations. []
Q10: How do structural modifications of histidinol affect its activity?
A10: The imidazole ring of histidinol is crucial for its activity. Modifications to this moiety can significantly alter its binding affinity to enzymes like histidinol dehydrogenase. For example, methylation of the imidazole ring significantly reduces binding affinity. []
Q11: Can modifications to histidinol enhance its selectivity?
A11: Research suggests that imidazole, a structural component of histidinol, can selectively protect normal kidney cells from daunomycin toxicity while having less impact on their tumorigenic counterparts. This highlights the potential of exploring structural analogs for enhanced selectivity. []
Q12: How is histidinol's effect on cell proliferation studied in vitro?
A12: Cell-based assays, such as those measuring tritiated thymidine incorporation, are used to assess histidinol's impact on DNA synthesis and cell proliferation. []
Q13: What in vivo models are used to study histidinol's anticancer potential?
A13: Murine tumor models, including those involving L1210 leukemia and CD8F1 breast tumors, have been used to evaluate the efficacy and toxicity of histidinol in combination with anticancer drugs. [, , , , ]
Q14: Can cells develop resistance to histidinol?
A14: While not directly addressed in the provided research, it's plausible that cells could develop resistance to histidinol, potentially through mechanisms like target mutation or upregulation of histidine biosynthesis pathways.
Q15: Does histidinol affect multidrug resistance?
A15: Intriguingly, histidinol has been shown to reverse the multidrug resistance phenotype in certain cell lines, suggesting a potential role in overcoming this significant challenge in cancer treatment. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



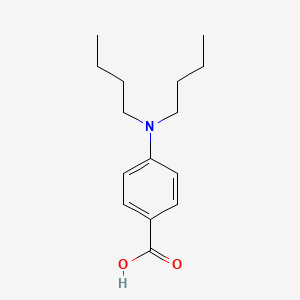
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)

